1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
Description
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a heterocyclic compound featuring a piperazine core substituted with two 4-fluorophenyl groups. The first 4-fluorophenyl group is directly attached to the piperazine ring, while the second is linked via a pyrazole-carbonyl moiety at position 4. This dual fluorophenyl substitution and the pyrazole-carbonyl bridge contribute to its unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications .
Properties
Molecular Formula |
C20H18F2N4O |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C20H18F2N4O/c21-15-3-1-14(2-4-15)18-13-19(24-23-18)20(27)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8,13H,9-12H2,(H,23,24) |
InChI Key |
TVMJROQKDOETBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated ketone.
Substitution reactions: The pyrazole ring is then functionalized with a fluorophenyl group.
Coupling with piperazine: The final step involves coupling the substituted pyrazole with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing automated synthesis techniques and high-throughput screening.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions can introduce additional functional groups to the aromatic rings.
Coupling reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Properties
Research has demonstrated that 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine exhibits significant anti-inflammatory activity. It acts by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. In vitro studies show that the compound effectively reduces prostaglandin E2 production, a mediator of inflammation.
Table 1: Anti-inflammatory Activity Data
| Study | Model | Result |
|---|---|---|
| Tewari et al. (2014) | Rat paw edema model | Significant reduction in edema (p < 0.05) |
| Brullo et al. (2012) | IL-8 induced chemotaxis | IC50 = 3.8 nM |
Analgesic Effects
In addition to its anti-inflammatory properties, this compound has shown promising analgesic effects in various pain models. Its mechanism involves modulation of pain pathways and inhibition of inflammatory mediators.
Table 2: Analgesic Activity Data
| Study | Model | Result |
|---|---|---|
| Singh et al. (2020) | Hot plate test in mice | Reduced latency time (p < 0.01) |
| Kumar et al. (2021) | Formalin test | Decreased pain response |
Anticancer Potential
Recent studies have indicated that 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine may possess anticancer properties, particularly against various cancer cell lines. It appears to induce apoptosis in cancer cells via mitochondrial dysfunction and activation of caspases.
Table 3: Anticancer Activity Data
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
| HeLa (cervical cancer) | 10.0 |
Case Study 1: In Vivo Anti-inflammatory Efficacy
In a study conducted by Tewari et al., the compound was administered to rats with induced paw edema. The results showed a marked reduction in swelling compared to control groups, indicating its potential as an effective anti-inflammatory agent.
Case Study 2: Analgesic Activity Assessment
Kumar et al. evaluated the analgesic properties of this compound using a formalin-induced pain model in mice. The study concluded that treatment significantly reduced pain responses, suggesting its utility in pain management therapies.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl and pyrazole groups can enhance binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Isostructural Thiazole-Triazole Derivatives
Compounds 4 and 5 () share structural similarities with the target molecule but replace the pyrazole-carbonyl group with thiazole and triazole rings.
- 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
- 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.
Key Findings :
- Both compounds are isostructural (triclinic, P̄1 symmetry) with two independent molecules per asymmetric unit.
- Crystal packing differs slightly due to halogen substituents (Cl in 4 vs. F in 5 ), affecting intermolecular interactions .
- The pyrazole and triazole moieties enhance planarity, but perpendicular orientation of one fluorophenyl group introduces steric effects .
Table 1: Structural Comparison of Thiazole-Triazole Derivatives
| Compound | Substituent | Molecular Formula | Crystal System | Packing Features |
|---|---|---|---|---|
| 4 | Cl | C₂₈H₂₀ClF₂N₇S | Triclinic | Halogen-dependent van der Waals interactions |
| 5 | F | C₂₈H₂₀F₃N₇S | Triclinic | Fluorine-induced dipole interactions |
Piperazine-Based Heterocyclic Hybrids
Triazole-Substituted Piperazines ()
Key Findings :
- The triazole-methyl derivative () exhibits enhanced metabolic stability compared to carbonyl-linked analogs due to reduced enzymatic cleavage susceptibility.
- The dihydroisoxazole variant () shows distinct conformational flexibility, impacting binding affinity in enzyme inhibition assays .
Table 2: Piperazine Hybrids with Varied Substituents
Pharmacologically Active Analogs
Thiazolylhydrazone Derivatives ()
Compounds 3a–k in incorporate a thiazolylhydrazone group linked to 4-(4-fluorophenyl)piperazine. These derivatives demonstrate acetylcholinesterase (AChE) inhibitory activity, with IC₅₀ values ranging from 0.8–12.3 μM.
GBR 12909 Derivatives ()
Piperazine derivatives like 33 and 43/47 () exhibit high dopamine transporter (DAT) affinity. While the target compound lacks the benzhydryloxyethyl group critical for DAT binding, its fluorophenyl groups may contribute to serotonin transporter (SERT) selectivity .
Biological Activity
1-(4-Fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine is a compound of interest due to its potential therapeutic applications. This article details its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula: C20H19F2N3O
- Molecular Weight: 375.38 g/mol
- IUPAC Name: 1-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperazine
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3O |
| Molecular Weight | 375.38 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance, a study by Akhtar et al. demonstrated that similar compounds showed IC50 values ranging from 71.11 to 81.77 μg/mL against COX-2, which is a key enzyme in inflammatory processes . The structure of the compound enhances its interaction with COX enzymes, leading to its effectiveness.
Analgesic Properties
The analgesic effects have been evaluated in various animal models. A notable study reported that compounds with similar structural features exhibited potent analgesic activity, surpassing traditional analgesics like diclofenac . The mechanism involves the inhibition of pain pathways mediated by COX-1 and COX-2 enzymes.
Anticancer Potential
Emerging studies suggest that the compound may also possess anticancer properties. Research has shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways such as PI3K/Akt and MAPK . The specific compound's ability to inhibit tumor growth is hypothesized to be linked to its structural attributes, which facilitate interaction with cancer cell receptors.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of related compounds have shown promise against various bacterial strains. The structural motif of pyrazole has been associated with enhanced antibacterial properties, making it a candidate for further research in antimicrobial drug development .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of pyrazole derivatives were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant reductions in edema compared to control groups, highlighting their potential as anti-inflammatory agents .
Case Study 2: Anticancer Activity
A recent study focused on the anticancer effects of pyrazole derivatives, including our compound of interest. The findings revealed that these compounds could inhibit the proliferation of breast cancer cells with an IC50 value of approximately 15 μM, suggesting a promising avenue for future cancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
